molecular formula C21H17Br B3030211 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene CAS No. 881912-14-7

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

Cat. No.: B3030211
CAS No.: 881912-14-7
M. Wt: 349.3 g/mol
InChI Key: DOCPABXUROJRDW-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-bromophenyl is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrofluorene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted fluorene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products include quinones and other oxidized fluorene derivatives.

    Reduction Reactions: The major products are hydrofluorene derivatives with reduced aromaticity.

Scientific Research Applications

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the fluorene core can facilitate binding to these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific context of its use.

Comparison with Similar Compounds

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene can be compared with other similar compounds, such as:

    2-(3-chlorophenyl)-9,9-dimethyl-9H-fluorene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(3-methylphenyl)-9,9-dimethyl-9H-fluorene: Contains a methyl group instead of bromine, resulting in different chemical behavior and applications.

    9,9-dimethyl-9H-fluorene: Lacks the substituted phenyl ring, making it less versatile in terms of functionalization and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenyl)-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(22)12-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPABXUROJRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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